![molecular formula C5H9NO B2408499 2-Oxa-5-azabicyclo[4.1.0]heptane CAS No. 166756-12-3](/img/structure/B2408499.png)

2-Oxa-5-azabicyclo[4.1.0]heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

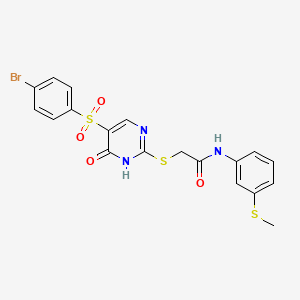

2-Oxa-5-azabicyclo[4.1.0]heptane is a chemical compound with the molecular formula C5H9NO . It is a yellow to brown liquid and has a molecular weight of 99.13 .

Synthesis Analysis

The synthesis of this compound involves a mixture of tert-butyl (2-bromoethyl)carbamate, this compound hydrochloride, and DIPEA in DMSO . The mixture is stirred overnight at 80 °C, then extracted with EA, combined the organic layer, and dried with anhydrous Na2SO4 . The residue is then concentrated and purified by silica gel column to give the mixture of enantiomers as an orange oil .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C5H9NO.ClH/c1-2-7-5-3-4(5)6-1;/h4-6H,1-3H2;1H . The structure includes a five-membered ring with one oxygen atom and one nitrogen atom .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 135.59 . The compound is stored under an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Backbone-Constrained γ-Amino Acid Analogues

A study by Garsi et al. (2022) focused on synthesizing C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines. This was achieved using 4R-hydroxy-l-proline as a starting material, demonstrating a framework for an embedded γ-amino butyric acid (GABA) and leading to backbone-constrained analogues of drugs like baclofen and pregabalin (Garsi et al., 2022).

Novel Orthogonally Protected Scaffolds

Sladojevich et al. (2008) introduced a synthesis strategy for creating novel, orthogonally protected scaffolds based on the unique 2-oxa-5-azabicyclo[4.1.0]heptane structure. This method utilized serine and threonine, leading to stereochemically dense structures that can be used as templates for diverse compound libraries (Sladojevich et al., 2008).

Anti-tumor Agents

A paper by Singh and Micetich (2003) reported on a series of oxapenam derivatives (4-oxa-1-azabicyclo[3.2.0] heptan-7-one) with antitumor activity. The study highlighted the structure-activity relationship among these compounds, noting their efficacy against specific cancer cell lines (Singh & Micetich, 2003).

Compact Modules for Medicinal Chemistry

Kou et al. (2017) described the synthesis of novel morpholine amino acids based on 2-oxa-5-azabicyclo[2.2.1]heptane, potentially useful for modulating physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

Improved Synthesis Methods

Zhang et al. (2014) developed an improved method for synthesizing 2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-l-proline, highlighting the potential for more efficient production of these compounds (Zhang et al., 2014).

Trifluoromethylated Morpholines

Rulev et al. (2016) elaborated a method for synthesizing trifluoromethylated morpholines based on 2-oxa-5-azabicyclo[4.1.0]heptanes, using a domino reaction of fluorinated α-bromoenones with β-amino alcohols (Rulev et al., 2016).

Eigenschaften

IUPAC Name |

2-oxa-5-azabicyclo[4.1.0]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-7-5-3-4(5)6-1/h4-6H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWBQCNHUYGMJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2CC2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2408418.png)

![4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid](/img/structure/B2408419.png)

![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2408420.png)

![4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408425.png)

![1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea](/img/structure/B2408426.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2408427.png)

![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2408437.png)